molecular formula C12H21NO3 B2581469 N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde CAS No. 956325-28-3

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde

Cat. No.: B2581469
CAS No.: 956325-28-3
M. Wt: 227.304
InChI Key: KNQREOBBZDSHPN-ZJUUUORDSA-N
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Description

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclohexane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group, followed by the introduction of the aldehyde functional group. One common method involves the reaction of trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The resulting compound is then oxidized to introduce the aldehyde group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed

Scientific Research Applications

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is unique due to the presence of both a Boc-protected amine and an aldehyde group on the same cyclohexane ring. This combination allows for selective reactions at either functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQREOBBZDSHPN-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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